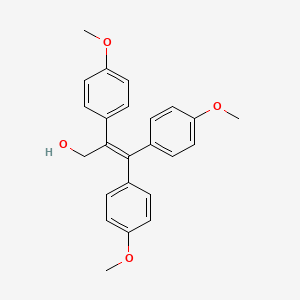
Cyclohexyl-trimethyl-azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl-trimethyl-azanium, also known as N,N,N-Trimethylcyclohexylammonium iodide, is a quaternary ammonium compound with the molecular formula C9H20IN. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl-trimethyl-azanium can be synthesized through the quaternization of N,N-dimethylcyclohexylamine with methyl iodide. The reaction typically occurs in a solvent such as methanol or dichloromethane at room temperature. The reaction is as follows: [ \text{N,N-dimethylcyclohexylamine} + \text{methyl iodide} \rightarrow \text{this compound iodide} ]
Industrial Production Methods
Industrial production of this compound involves similar quaternization reactions but on a larger scale. The process includes the recovery and purification of the product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl-trimethyl-azanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the quaternary ammonium group.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the iodide ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while substitution with hydroxide ions can yield this compound hydroxide.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-trimethyl-azanium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It can be used in the preparation of biological buffers and reagents.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexyl-trimethyl-azanium involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium group allows it to interact with negatively charged molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions enable it to act as a catalyst or stabilizing agent in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the cyclohexyl group.
Trimethylphenylammonium iodide: Contains a phenyl group instead of a cyclohexyl group.
Cyclohexylmethylammonium iodide: Similar but has a methyl group instead of three methyl groups.
Uniqueness
Cyclohexyl-trimethyl-azanium is unique due to its combination of a quaternary ammonium group and a cyclohexyl group. This combination provides both ionic and hydrophobic interactions, making it versatile in various applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
3237-34-1 |
|---|---|
Molekularformel |
C9H20N+ |
Molekulargewicht |
142.26 g/mol |
IUPAC-Name |
cyclohexyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20N/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/q+1 |
InChI-Schlüssel |
HCKMSHYCAFVSGW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


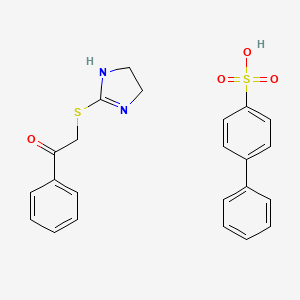
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
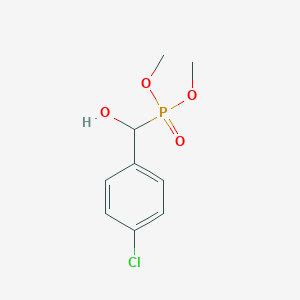
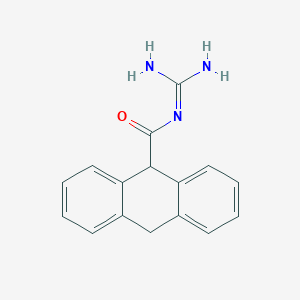
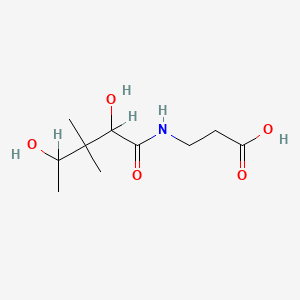
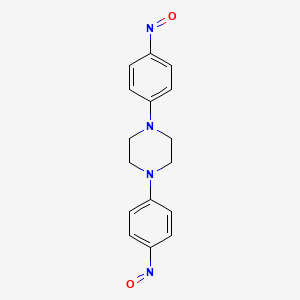
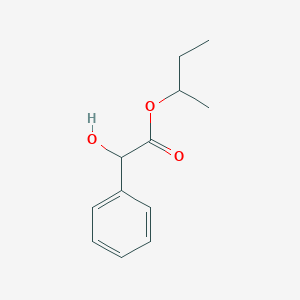


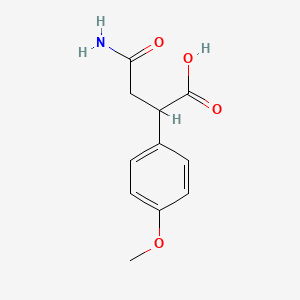
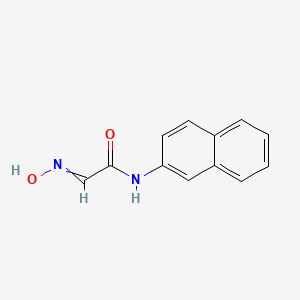
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

